Elemadienonic acid

描述

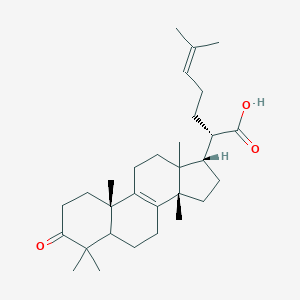

Structure

2D Structure

属性

IUPAC Name |

6-methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPAINGDLCDYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28282-25-9 | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 225 °C | |

| Record name | beta-Elemonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034963 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Elemonic Acid

Plant Sources and Biogeographical Distribution

Elemonic acid is primarily sourced from the resin of trees belonging to the Boswellia genus, commonly known as frankincense. These trees are predominantly found in the tropical regions of Asia and Africa.

Occurrence in Boswellia Species

Elemonic acid has been identified in the oleo-gum resin of several Boswellia species, which are woody plants known for producing frankincense. The presence of this triterpene has been confirmed in the following species:

Boswellia carterii : This species is a known source of elemonic acid. mdpi.commedchemexpress.combioscience.co.uknih.govresearchgate.net Studies have shown that elemonic acid is a constituent of the resin from B. carterii. mdpi.comnih.govresearchgate.net

Boswellia papyrifera : Research has confirmed the presence of β-elemonic acid in the stem bark extract of B. papyrifera. nih.govnih.govacs.org

Boswellia serrata : This species, also a source of frankincense, contains elemonic acid. caymanchem.comcaymanchem.com

The genus Boswellia includes various species of trees and shrubs distributed across tropical parts of Asia and Africa. acs.org The size of the populations and their geographical distribution vary among species, with some like B. serrata and B. papyrifera having large extents of occurrence, while others are more restricted. cites.org

Co-occurrence with Related Triterpenoids

Elemonic acid is often found alongside other structurally related triterpenoids within the resin of Boswellia species. These co-occurring compounds include:

Boswellic Acids : Elemonic acid is frequently isolated with various boswellic acids. For instance, in Boswellia carterii, it is found with α-boswellic acid, β-boswellic acid, acetyl-α-boswellic acid, acetyl-β-boswellic acid, and 11-keto-β-boswellic acid. mdpi.comnih.govresearchgate.net Similarly, in Boswellia papyrifera, it co-exists with 11-keto-β-boswellic acid and β-boswellic acid. nih.govacs.org

α-elemolic acid : This related triterpenoid (B12794562) has also been identified alongside elemonic acid in the resin of Boswellia carterii. nih.gov

The following table summarizes the co-occurrence of elemonic acid with other triterpenoids in different Boswellia species.

| Boswellia Species | Co-occurring Triterpenoids |

| Boswellia carterii | α-boswellic acid, β-boswellic acid, acetyl-α-boswellic acid, acetyl-β-boswellic acid, 11-keto-β-boswellic acid, α-elemolic acid. mdpi.comnih.govresearchgate.net |

| Boswellia papyrifera | 11-keto-β-boswellic acid, β-boswellic acid. nih.govacs.org |

| Boswellia serrata | Boswellic acids. researchgate.netresearchgate.net |

Extraction Techniques from Natural Matrices

The extraction of elemonic acid from its natural source, primarily frankincense resin, involves the use of solvents to separate the desired compound from the complex matrix.

Solvent-Based Extraction Approaches

Solvent extraction is a common method for obtaining elemonic acid and other triterpenoids from Boswellia resin. The choice of solvent plays a crucial role in the efficiency and selectivity of the extraction process.

Ethanol (B145695) : 95% ethanol has been used to extract compounds from frankincense, with the crushed resin being refluxed with the solvent. mdpi.com Another method involves using 70% ethanol with a Soxhlet extractor. mdpi.com

Methanol (B129727) : Methanol has been employed for the extraction of crushed gum exudate. google.com

n-Hexane : This solvent is used to create extracts rich in elemonic acid and various acetylated and non-acetylated boswellic acids. mdpi.comresearchgate.net

Ethyl Acetate (B1210297) : This solvent is also utilized in the extraction process, often yielding fractions containing different profiles of boswellic acids compared to hexane (B92381) extracts. mdpi.comgoogle.com

The general process often involves crushing the frankincense resin and then subjecting it to extraction with a chosen solvent, sometimes involving multiple extraction cycles to maximize the yield. mdpi.comgoogle.com

Optimization of Extraction Parameters

To maximize the yield and purity of the extracted compounds, various parameters of the extraction process can be optimized. While specific optimization studies for elemonic acid are not extensively detailed in the provided context, general principles of extraction optimization can be applied. These parameters include:

Solvent Type and Concentration : The choice of solvent (e.g., ethanol, methanol, hexane) and its concentration significantly impacts the extraction efficiency. boku.ac.atmdpi.com

Temperature : The temperature at which the extraction is carried out can affect the solubility of the target compounds and the extraction rate. boku.ac.atbdu.edu.et

Extraction Time : The duration of the extraction process is another critical factor that influences the yield. boku.ac.atbdu.edu.et

Liquid-to-Solid Ratio : The ratio of the volume of solvent to the mass of the plant material can be adjusted to optimize extraction. nih.gov

Particle Size : The size of the crushed resin particles can influence the surface area available for solvent contact and thus the extraction efficiency. bdu.edu.et

Response surface methodology (RSM) and artificial neural networks (ANN) are advanced techniques that can be used to systematically optimize these parameters for enhanced recovery of bioactive compounds. nih.govmdpi.com

Isolation and Purification Strategies

Following the initial extraction, further steps are required to isolate and purify elemonic acid from the crude extract, which contains a mixture of various compounds.

A common strategy involves a multi-step process:

Initial Extraction : The frankincense resin is first extracted with a solvent like ethanol or methanol. mdpi.comgoogle.com

Solvent Partitioning : The crude extract is then partitioned between different immiscible solvents to separate compounds based on their polarity. For instance, an extract might be dissolved in petroleum ether and then extracted with water to separate components. mdpi.com

Chromatography : Column chromatography is a key technique for separating individual compounds from the enriched fractions. Silica (B1680970) gel is a commonly used stationary phase. mdpi.com The column is eluted with a solvent system, often a mixture of petroleum ether and ethyl acetate, with the composition of the eluent being varied to separate the different compounds. mdpi.com

Alkali Treatment : An alternative or complementary approach involves treating the resin extract with an alkali solution, such as potassium hydroxide, to convert the acidic components like elemonic acid and boswellic acids into their salt forms. google.comafjbs.com This emulsion is then typically washed with an organic solvent to remove neutral components.

Precipitation : The aqueous fraction containing the acid salts is then acidified with a mineral acid, like hydrochloric acid, to precipitate the free acids. google.com The resulting precipitate, which is a mixture of boswellic acids and elemonic acid, can be filtered, washed, and dried.

Further Purification : The isolated acid fraction can be subjected to further chromatographic techniques, such as repeated column chromatography or high-performance liquid chromatography (HPLC), to obtain pure elemonic acid. google.comtandfonline.com

The purity and identity of the isolated elemonic acid are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comrsc.org

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. ijpsjournal.com In the context of elemonic acid isolation, various chromatographic methods are employed to achieve high purity.

Column chromatography, particularly using silica gel as the stationary phase, is a widely used method for the initial fractionation of crude plant extracts containing elemonic acid. mdpi.comgoogle.com The process involves packing a column with silica gel and passing a solution of the extract through it. rochester.edu Different compounds in the extract travel through the column at different rates based on their affinity for the silica gel and the polarity of the solvent system used for elution, thus enabling separation. reachdevices.com

In a typical procedure for isolating elemonic acid from frankincense, the crude extract is subjected to silica gel column chromatography. mdpi.com The column is eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate. mdpi.com For instance, a petroleum ether-ethyl acetate (6:1) mixture has been successfully used to elute fractions containing elemonic acid. mdpi.com The progress of the separation is often monitored by Thin Layer Chromatography (TLC) to identify and combine fractions containing the desired compound. mdpi.comrochester.edu

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the solvent, is also an effective and rapid technique for the preparative separation of compounds like elemonic acid. google.comrochester.edu

Table 1: Example of Column Chromatography Parameters for Elemonic Acid Isolation

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (100-200 mesh size) | mdpi.com |

| Mobile Phase | Petroleum ether and Ethyl acetate (6:1) | mdpi.com |

| Loading Method | The extract dissolved in petroleum ether is loaded onto the column. | mdpi.com |

| Fraction Collection | Fractions of a specific volume (e.g., 400 mL) are collected. | mdpi.com |

| Monitoring | Thin Layer Chromatography (TLC) with UV light and iodine vapor visualization. | mdpi.com |

For higher resolution and purity, Medium Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (HPLC) are employed. google.comnih.gov These techniques operate on principles similar to column chromatography but use smaller particle size stationary phases and higher pressure, leading to more efficient separations. researchgate.net

MPLC is often used as an intermediate purification step for fractions obtained from initial column chromatography. nih.govnih.gov It is considered an efficient tool for isolating natural products, capable of yielding purities in the range of 70-80% which can then be further refined. nih.gov

Preparative HPLC is a powerful technique for the final purification of elemonic acid to a high degree of purity (>98%). nih.govraybiotech.com It is particularly useful for purifying semi-purified fractions from MPLC or other chromatographic steps. nih.gov A reversed-phase C18 column is commonly used, with a mobile phase often consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape. mdpi.comnih.gov

Table 2: Example of Preparative HPLC Conditions for Triterpene Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | WondaSil C18 (4.6 mm × 150 mm, 5 µm) | mdpi.com |

| Mobile Phase | A gradient of Acetonitrile (A) and 0.05% Formic acid in water (B). | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV detector | nih.gov |

| Temperature | 35 °C | mdpi.com |

Non-Chromatographic Purification Techniques (e.g., Solvent Fractionation, Chemical Precipitation)

Non-chromatographic techniques are often used for the initial workup of the plant material or for crude fractionation before chromatographic purification. speciation.net

Solvent Fractionation: This technique, also known as liquid-liquid extraction, separates compounds based on their differential solubility in two immiscible liquid phases. aocs.org For the isolation of elemonic acid, a multi-step solvent extraction is typically the first step. mdpi.com For example, the powdered frankincense resin is first extracted with a polar solvent like 95% ethanol. mdpi.com The resulting extract is then concentrated and partitioned with a non-polar solvent such as petroleum ether. mdpi.com This process enriches the petroleum ether layer with less polar compounds, including triterpenoids like elemonic acid, while removing more polar substances. mdpi.com This fractionation based on solubility is a crucial preliminary purification step. aocs.org

Chemical Precipitation: Precipitation is a process where a substance in a solution is converted into a solid. transformationtutoring.com This can be induced by changing the solvent composition, temperature, or by adding a precipitating agent. nih.gov While less specifically detailed for the primary isolation of elemonic acid from its natural source in the provided literature, precipitation is a general non-chromatographic method that can be used to separate classes of compounds. speciation.net For instance, changing the pH of an aqueous extract can cause acidic compounds to precipitate. In the context of purifying compounds from complex biological fluids, techniques like protein precipitation are used, though this is more relevant to sample preparation for analysis rather than bulk isolation from a plant resin. boswellia.org

Structural Elucidation and Spectroscopic Characterization of Elemonic Acid

Advanced Spectroscopic Techniques for Definitive Structure Determination

Modern spectroscopy offers a powerful and non-destructive means to probe the molecular structure of natural products. For elemonic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational and electronic spectroscopy (IR and UV-Vis) has provided a comprehensive and complementary dataset, leading to its complete structural assignment.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) experiments, has provided a detailed map of the elemonic acid molecule.

The ¹H-NMR spectrum of β-elemonic acid is characterized by the presence of seven distinct methyl group signals, which appear as sharp singlets, a hallmark feature of triterpenoids. researchgate.netnih.gov These signals, found in the upfield region of the spectrum, correspond to the numerous tertiary methyl groups attached to the core steroidal structure and the side chain. nih.gov Specifically, signals at δ 1.59 and 1.68 are assigned to the vinylic methyl groups on the side chain, confirming the presence of a double bond. nih.gov

| Proton Signal | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Methyl | 0.82 | Singlet | Tertiary CH₃ |

| Methyl | 0.90 | Singlet | Tertiary CH₃ |

| Methyl | 1.03 | Singlet | Tertiary CH₃ |

| Methyl | 1.05 | Singlet | Tertiary CH₃ |

| Methyl | 1.10 | Singlet | Tertiary CH₃ |

| Methyl | 1.59 | Singlet | Vinylic CH₃ |

| Methyl | 1.68 | Singlet | Vinylic CH₃ |

Data sourced from Liu et al., 2019. researchgate.netnih.gov

The ¹³C-NMR spectrum provides further crucial information, confirming the total carbon count and the nature of the functional groups. Two key downfield signals are of particular diagnostic importance. A resonance observed at δ 217.8 ppm is unequivocally assigned to a ketone carbonyl carbon, while a signal at δ 182.8 ppm corresponds to the carbonyl carbon of a carboxylic acid. researchgate.net These assignments are fundamental to identifying the primary functional groups within the molecule.

| Carbon Type | Chemical Shift (δ ppm) |

| Ketone Carbonyl (C=O) | 217.8 |

| Carboxylic Acid Carbonyl (COOH) | 182.8 |

Data sourced from Liu et al., 2019. researchgate.net

While one-dimensional spectra provide foundational data, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete structure. researchgate.net COSY spectra establish proton-proton connectivities within spin systems, allowing for the tracing of the aliphatic chains in the rings and side chain. mdpi.comacgpubs.org HSQC correlates each proton signal to its directly attached carbon, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are critical for connecting the individual spin systems and positioning the quaternary carbons and functional groups, ultimately confirming the tetracyclic lanostane-type framework of elemonic acid. mdpi.comacgpubs.org

Mass spectrometry provides precise information regarding the molecular weight and elemental composition of a molecule, as well as structural insights derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) has been used to determine the exact mass of elemonic acid. In negative ion mode, the deprotonated molecule [M-H]⁻ gives a measured m/z of 453.337370, which corresponds to the elemental formula C₃₀H₄₅O₃ (calculated mass: 453.33742). tum.de This high degree of accuracy confirms the molecular formula C₃₀H₄₆O₃ for the neutral elemonic acid molecule.

Tandem Mass Spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. The protonated molecule [M+H]⁺ appears at an m/z of approximately 455.35. nih.gov This parent ion undergoes sequential neutral losses that are diagnostic for its structure. A primary fragmentation involves the loss of a water molecule (18 Da), leading to a significant fragment ion at m/z 437.34. nih.gov A subsequent fragmentation involves the loss of the elements of formic acid (HCOOH, 46 Da) or a related cleavage of the side chain, resulting in a fragment around m/z 419.33. nih.gov

| Ion | Observed m/z | Formula | Interpretation |

| [M-H]⁻ | 453.337370 | C₃₀H₄₅O₃⁻ | Deprotonated molecule (HRMS) |

| [M+H]⁺ | 455.3520 | C₃₀H₄₇O₃⁺ | Protonated molecule |

| [M+H - H₂O]⁺ | 437.3424 | C₃₀H₄₅O₂⁺ | Loss of water |

| Fragment Ion | 419.3332 | C₃₀H₄₃O⁺ | Further fragmentation of side chain |

Data sourced from Smirnov, 2017 and Mohammed et al., 2023. tum.denih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of elemonic acid displays several characteristic absorption bands that corroborate the structural features identified by NMR and MS. A very strong and sharp absorption band is expected around 1715 cm⁻¹ due to the stretching vibration of the ketone (C=O) group. acgpubs.org The carboxylic acid functional group gives rise to two distinct features: a strong C=O stretching absorption, typically around 1700 cm⁻¹, and a very broad O-H stretching band that spans from approximately 3300 to 2500 cm⁻¹. acgpubs.org Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the ring system and side chain appear as strong bands in the 3000-2850 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Alkane | C-H stretch | 3000 - 2850 | Strong |

| Ketone | C=O stretch | ~ 1715 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | ~ 1700 | Strong, Sharp |

| Alkene | C=C stretch | ~ 1640 | Medium |

Data interpreted from characteristic values for similar triterpenoids. acgpubs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The structure of elemonic acid contains two main chromophores: the isolated ketone and the double bond in the side chain. These features are expected to result in a maximum absorption (λmax) in the UV region. Studies on extracts from Boswellia species, known sources of elemonic acid, show UV absorption maxima in the range of 242-252 nm. nih.gov This absorption is consistent with the electronic transitions (n→π* and π→π*) associated with the carbonyl and olefinic moieties within the triterpenoid (B12794562) structure.

Detailed Analysis of Elemonic Acid's Unique Structural Features

The combined spectroscopic data provides a detailed portrait of elemonic acid's structure, identifying it as a member of the tetracyclic triterpenoid family with a lanostane-type skeleton. researchgate.netnih.gov

The core of the molecule consists of a rigid four-ring system (A, B, C, D rings), which is densely functionalized with methyl groups, as confirmed by the multiple singlet signals in the ¹H-NMR spectrum. nih.gov One of the most prominent features is the ketone functional group located at the C-3 position of the A-ring, evidenced by the characteristic ¹³C-NMR chemical shift (δ 217.8) and the strong IR absorption band (~1715 cm⁻¹). researchgate.net

Attached to the D-ring at the C-17 position is a C₉-isooctenoic acid side chain. The presence of this extended side chain is a defining characteristic. The carboxylic acid terminus is confirmed by the ¹³C-NMR signal at δ 182.8 and the distinctive broad O-H and sharp C=O bands in the IR spectrum. researchgate.net Furthermore, a double bond is located between C-24 and C-25 on this side chain, a feature supported by the ¹H-NMR signals corresponding to two vinylic methyl groups. nih.gov The precise molecular formula of C₃₀H₄₆O₃, established by HRMS, is in perfect agreement with this proposed tetracyclic triterpenoid structure bearing a ketone and a carboxylic acid. tum.de

Biosynthesis and Metabolic Pathways of Elemonic Acid

General Overview of Triterpenoid (B12794562) Biosynthesis Pathways

Triterpenoids are a large and diverse group of natural products derived from a 30-carbon precursor, squalene (B77637). nih.gov The biosynthesis of these compounds in plants primarily occurs through the mevalonate (B85504) (MVA) pathway, which takes place in the cytoplasm and endoplasmic reticulum. nih.govnih.gov

The initial steps of the MVA pathway involve the conversion of acetyl-CoA to isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govbiorxiv.org These five-carbon (C5) building blocks are the fundamental units for all terpenoids. nih.gov The key steps and enzymes in the MVA pathway leading to the triterpenoid precursor are outlined below:

| Step | Reaction | Enzyme |

| 1 | Acetyl-CoA (2 molecules) → Acetoacetyl-CoA | Acetoacetyl-CoA thiolase (AACT) |

| 2 | Acetoacetyl-CoA + Acetyl-CoA → 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase (HMGS) |

| 3 | HMG-CoA → Mevalonate | HMG-CoA reductase (HMGR) |

| 4 | Mevalonate → Mevalonate-5-phosphate | Mevalonate kinase (MVK) |

| 5 | Mevalonate-5-phosphate → Mevalonate-5-diphosphate | Phosphomevalonate kinase (PMK) |

| 6 | Mevalonate-5-diphosphate → Isopentenyl diphosphate (IPP) | Mevalonate diphosphate decarboxylase (MVD) |

| 7 | Isopentenyl diphosphate (IPP) ⇌ Dimethylallyl diphosphate (DMAPP) | Isopentenyl diphosphate isomerase (IDI) |

This table outlines the initial enzymatic steps in the mevalonate (MVA) pathway, which produces the C5 building blocks for triterpenoid synthesis.

Subsequent head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of geranyl diphosphate (GPP; C10) and then farnesyl diphosphate (FPP; C15). nih.gov Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase to produce the C30 compound squalene. nih.govbiorxiv.org Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. nih.govbiorxiv.org

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis and is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). nih.govbiorxiv.org These enzymes are responsible for generating the vast structural diversity of triterpenoid skeletons. nih.gov Following the formation of the basic carbon skeleton, further structural modifications such as oxidation, hydroxylation, and glycosylation are carried out by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), leading to the final triterpenoid product. nih.govfrontiersin.org

Proposed Biosynthetic Routes and Intermediates Specific to Elemonic Acid

While the general triterpenoid pathway provides the foundational steps, the specific biosynthetic route to elemonic acid involves a series of proposed intermediates. Elemonic acid is classified as a tirucallane-type triterpenoid. nih.gov The biosynthesis is thought to proceed from the cyclization of 2,3-oxidosqualene to form a tirucallane (B1253836) skeleton.

Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, would then be responsible for the introduction of the characteristic functional groups of elemonic acid. This includes the formation of the carboxylic acid group and the ketone group on the triterpenoid backbone. The precise sequence of these oxidative steps and the exact intermediates are still a subject of ongoing research.

Identification and Characterization of Key Enzymes in Elemonic Acid Biosynthesis

The specific enzymes responsible for the later, more specialized steps in elemonic acid biosynthesis have not been fully elucidated. However, based on the general understanding of triterpenoid synthesis, several key enzyme families are undoubtedly involved:

Oxidosqualene Cyclase (OSC): A specific OSC is responsible for the initial cyclization of 2,3-oxidosqualene to form the tirucallane-type triterpenoid precursor. The identification and characterization of this particular OSC would be a crucial step in understanding elemonic acid formation.

Cytochrome P450 Monooxygenases (P450s): These enzymes are critical for the oxidative modifications of the triterpenoid skeleton. nih.govfrontiersin.org Specific P450s would be required to catalyze the formation of the ketone and carboxylic acid functionalities present in elemonic acid.

Dehydrogenases: Dehydrogenase enzymes may also play a role in the oxidation steps leading to the final structure of elemonic acid.

Isolating and characterizing these specific enzymes from plants known to produce elemonic acid, such as species from the Burseraceae family, is necessary for a complete understanding of its biosynthesis. biosynth.com

Genetic Regulation and Metabolic Engineering Approaches for Elemonic Acid Production

The production of elemonic acid, like other secondary metabolites, is tightly regulated at the genetic level. The expression of the biosynthetic genes is likely influenced by developmental cues and environmental stresses. For example, the biosynthesis of jasmonic acid, another plant signaling molecule, involves enzymes like allene (B1206475) oxide synthase and lipoxygenase, and its production can be induced by various stimuli. researchgate.net Similar regulatory networks likely control the production of elemonic acid.

Metabolic engineering offers a promising avenue for enhancing the production of valuable triterpenoids like elemonic acid. ebsco.comfrontiersin.org This field combines principles of biology and chemistry to modify and optimize metabolic pathways in organisms, often microorganisms like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. ebsco.comnih.gov By introducing the genes encoding the key biosynthetic enzymes for elemonic acid into a microbial host, it may be possible to create a "cell factory" for its large-scale production. frontiersin.org This approach has been successfully used for other triterpenoids, such as glycyrrhetinic acid. frontiersin.org

Key strategies in metabolic engineering for elemonic acid production would include:

Identifying and cloning the genes for the specific OSC and P450s involved in its biosynthesis.

Optimizing the expression of these genes in a suitable host organism.

Modifying the host's native metabolic pathways to increase the supply of precursors like acetyl-CoA and FPP.

Elemonic Acid within Broader Plant Metabolic Networks

In plants, elemonic acid does not exist in isolation but is part of a complex metabolic network. As a secondary metabolite, its production is interconnected with primary metabolic pathways that provide the necessary carbon skeletons and energy. nih.gov The biosynthesis of elemonic acid competes for precursors with other essential pathways, such as sterol biosynthesis. researchgate.net

Recent research suggests that elemonic acid may play a role in plant defense and communication. biosynth.com For instance, studies have shown that β-elemonic acid can be secreted by plant roots under drought stress and may help in recruiting beneficial soil microbes, such as Paenibacillus, to alleviate the stress. nih.govresearchgate.net This indicates that elemonic acid can function as a signaling molecule in the rhizosphere, the area of soil directly surrounding plant roots. nih.gov This interaction with the soil microbiome highlights the ecological significance of elemonic acid within the broader plant environment.

Furthermore, elemonic acid's biosynthesis can be influenced by various signaling molecules within the plant, such as jasmonic acid, which is known to regulate defense responses. researchgate.net The interplay between these signaling pathways and the biosynthesis of specialized metabolites like elemonic acid is a complex area of plant biology.

Chemical Synthesis and Derivatization of Elemonic Acid

Total Synthesis Approaches for Elemonic Acid

While Elemonic acid is readily available through isolation from natural sources, comprehensive literature detailing its de novo total synthesis is not prominently featured in the reviewed scientific publications. The research landscape appears to prioritize the isolation of the compound from plant extracts and the subsequent synthesis of its derivatives rather than its complete laboratory construction from simple precursors.

Partial Synthesis and Semi-Synthetic Modifications of Elemonic Acid

Research has explored modifications of Elemonic acid, including partial synthesis routes to generate related compounds.

Studies have described the partial synthesis of seco-acids derived from Elemonic acid gla.ac.ukgla.ac.uk. Seco-acids are characterized by the cleavage of one or more rings within the parent triterpenoid (B12794562) structure, often resulting in a more linear or opened-ring conformation. These synthetic efforts contribute to understanding the structural requirements for biological activity and exploring new chemical entities. For instance, compounds like seco-24Ztirucalladien-26-oic acid are structurally related to Elemonic acid, indicating the relevance of seco-acid modifications within this chemical class researchgate.net.

Rational Design and Synthesis of Novel Elemonic Acid Derivatives

The rational design and synthesis of novel Elemonic acid derivatives aim to optimize specific biological activities, such as enzyme inhibition or antiproliferative effects.

Several strategies have been employed to synthesize Elemonic acid derivatives with enhanced biological activity. One notable approach involves modifying the Elemonic acid scaffold to improve its inhibitory activity against specific enzymes, such as Pin1 (NIMA-interacting peptidylprolyl isomerase) researchgate.netnih.gov. Key strategies identified include:

Introduction of Functional Groups: The incorporation of acidic groups, such as a carboxylmethylene moiety, has been shown to enhance Pin1 inhibitory activity researchgate.netnih.gov.

Structural Modifications: Alterations to specific rings, such as ring C, and the strategic design of linkers between the Elemonic acid skeleton and other moieties (e.g., benzimidazole) have been found to significantly impact activity researchgate.net.

O-Phosphorylation: In a broader context of natural product modification, O-phosphorylation has been explored as a general strategy to identify ligands for phosphorylation-dependent protein binding domains acs.org.

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical modifications influence biological outcomes. For Elemonic acid derivatives, SAR investigations have provided insights into target interactions:

Pin1 Inhibition: SAR studies have indicated that the structure of ring C and the length of the linker connecting the Elemonic acid skeleton to other functional groups are critical for improving Pin1 inhibitory activity researchgate.netnih.gov. Molecular docking simulations suggest that the introduction of an acidic group enhances Elemonic acid's inhibitory potential against Pin1 nih.gov.

Enzyme Affinity: Research has shown that Elemonic acid exhibits a high affinity for collagenase, as determined by in vitro and in silico studies mdpi.com.

General Triterpene Activity: Studies on related triterpenes have shown prolyl endopeptidase inhibitory activities, suggesting potential for Elemonic acid and its derivatives in this area as well acs.org.

Data Tables

Table 1: Synthesis of Elemonic Acid Derivatives and Their Biological Activity

| Derivative Name/Description | Target Enzyme/Pathway | Biological Activity | IC₅₀ Value (μM) | Reference(s) |

| Compound 10 (2-carboxylmethylene derivative) | Pin1 | Pin1 Inhibition | 0.57 | researchgate.netnih.gov |

| Elemonic Acid | Pin1 | Pin1 Inhibition | Not specified | researchgate.netnih.gov |

| Elemonic Acid | Collagenase | High Affinity | Not specified | mdpi.com |

Molecular and Cellular Mechanisms of Biological Action of Elemonic Acid in Preclinical Studies

Anti-Inflammatory Mechanisms

Elemonic acid exhibits anti-inflammatory effects through multiple mechanisms, including the modulation of key inflammatory mediators, inhibition of specific enzymes involved in inflammation, and the regulation of critical cellular signaling pathways.

Modulation of Inflammatory Mediators and Cytokines

While direct quantitative data for elemonic acid's effect on specific cytokines like NO, TNF-α, IL-6, MCP-1, and PGE2 is limited in the provided literature, related compounds from Boswellia species have shown the ability to reduce the production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, IFN-γ, and TNF-α researchgate.net. Prostaglandin E2 (PGE2) is a known inflammatory mediator whose production can be influenced by various factors, and its regulation is a target for anti-inflammatory agents mdpi.com. The inhibition of nitric oxide (NO) production is also a common target for anti-inflammatory compounds, often mediated through the inducible nitric oxide synthase (iNOS) pathway nih.govresearchgate.net. Elemonic acid's anti-inflammatory potential is likely associated with its influence on these mediators, as suggested by its effects on related signaling pathways.

Inhibition of Key Inflammatory Enzymes

Elemonic acid has been shown to inhibit prolyl endopeptidase medchemexpress.com. Prolyl oligopeptidase (PREP) inhibition has been demonstrated to ameliorate experimental pulmonary fibrosis by reducing inflammatory processes, including the modulation of cytokine expression and lipid peroxidation nih.gov.

Interestingly, one study noted that β-elemonic acid induces cyclooxygenase-2 (COX-2) expression medchemexpress.com. However, COX enzymes, particularly COX-2, are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain nih.gov. While COX-2 is often a target for anti-inflammatory drugs, its induction by elemonic acid suggests a complex regulatory role or a different primary mechanism of action for its anti-inflammatory effects.

Table 1: Enzyme Inhibition by Elemonic Acid

| Enzyme | Effect of Elemonic Acid | Reference |

| Prolyl Endopeptidase | Inhibition | medchemexpress.com |

| Cyclooxygenase-2 (COX-2) | Induction | medchemexpress.com |

Impact on Inflammatory Signaling Pathways

Elemonic acid significantly impacts key inflammatory signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathway. Preclinical studies indicate that β-elemonic acid inhibits the phosphorylation of p42/44, JNK, and p38 MAPK in A549 lung cancer cells medchemexpress.com. The MAPK pathway is a critical intracellular signal-transduction system involved in regulating inflammatory responses, including the production of pro-inflammatory cytokines amegroups.orgmdpi.complos.orgnih.gov. Inhibition of these pathways can lead to a reduction in inflammatory mediators nih.gov.

The Nuclear Factor-kappa B (NF-κB) pathway is another central regulator of inflammation, controlling the expression of genes encoding cytokines and chemokines mdpi.commdpi.com. While direct modulation of NF-κB by elemonic acid is not explicitly detailed in the provided snippets, the inhibition of MAPK signaling often correlates with downstream effects on NF-κB activation, as these pathways are interconnected mdpi.complos.org. Elemolic acid, a related compound, has been suggested to suppress inflammation by regulating the MAPK pathway researchgate.net.

Table 2: Effect of β-Elemonic Acid on MAPK Signaling in A549 Cells

| Signaling Molecule | Effect of β-Elemonic Acid (24 hours) |

| p42/44 (ERK) | Inhibition of phosphorylation |

| JNK | Inhibition of phosphorylation |

| p38 MAPK | Inhibition of phosphorylation |

Anticancer Mechanisms

Elemonic acid demonstrates anticancer activity primarily through the induction of apoptosis and programmed cell death, mechanisms that are often intertwined with cellular redox balance.

Induction of Apoptosis and Programmed Cell Death

β-Elemonic acid has been shown to induce apoptosis in human A549 lung cancer cells in a dose- and time-dependent manner medchemexpress.comnih.gov. It exerts potent cytotoxic effects, with an observed IC50 value of 6.92 μM after 24 hours of exposure in A549 cells medchemexpress.com. The compound inhibits cell proliferation by inducing hypoploid cells and promoting apoptosis nih.gov. Apoptosis, a form of programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells and is a common target for anticancer therapies mdpi.comnih.govjournalofoncology.org.

Table 3: Cytotoxicity of β-Elemonic Acid on A549 Cells

| Treatment | Cell Line | Exposure Time | IC50 Value (μM) | Reference |

| β-Elemonic acid | A549 | 24 hours | 6.92 | medchemexpress.com |

Role of Reactive Oxygen Species (ROS) Activation and Glutathione (B108866) Depletion

The anticancer mechanisms of elemonic acid are linked to the activation of Reactive Oxygen Species (ROS) and glutathione depletion nih.gov. ROS play a dual role in cellular processes, acting as signaling molecules at low levels but inducing damage and cell death at higher concentrations mdpi.commdpi.comdovepress.com. Glutathione (GSH) is a critical intracellular antioxidant; its depletion can disrupt cellular redox homeostasis and sensitize cells to oxidative stress, thereby promoting apoptosis mdpi.comnih.gov.

Studies indicate that β-elemonic acid induces ROS production and leads to glutathione depletion in cancer cells, contributing to its cytotoxic and apoptotic effects medchemexpress.comnih.gov. This interplay between ROS generation and GSH depletion is a recognized pathway for inducing apoptosis, as increased ROS can trigger mitochondrial damage and the release of pro-apoptotic factors mdpi.comnih.govnih.gov.

Compound List:

Elemonic acid (β-Elemonic acid)

Prolyl Endopeptidase

Cyclooxygenase-2 (COX-2)

Nitric Oxide (NO)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Monocyte Chemoattractant Protein-1 (MCP-1)

Prostaglandin E2 (PGE2)

Nuclear Factor-kappa B (NF-κB)

Mitogen-Activated Protein Kinase (MAPK) Pathway (including ERK, JNK, p38)

Reactive Oxygen Species (ROS)

Glutathione (GSH)

Bcl-2

Bax

Caspase-3

Procaspase-3

Bcl-2 proteins BAK1 and BAX

Inhibition and Modulation of Specific Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival, and its aberrant activation is implicated in numerous diseases, including cancer. Preclinical research indicates that Elemonic acid, specifically in its β-form (β-EA), exerts inhibitory effects on this pathway nih.gov. In studies involving castration-resistant prostate cancer (CRPC), where NF-κB activation is a key driver of progression, β-EA has been shown to suppress its activation nih.gov. Molecular docking analyses have suggested that β-EA exhibits a strong affinity for key proteins within the NF-κB pathway, including RELA/p65 and NF-κBIα/IκBα, underscoring its potential as an inhibitor nih.gov. While direct evidence in lung adenocarcinoma cells is less explicit regarding NF-κB itself, β-EA has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p42/44, JNK, and p38, which can be indirectly linked to NF-κB activation spandidos-publications.com.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis, but its dysregulation is frequently observed in various cancers, promoting proliferation, survival, and metastasis nih.goveurekaselect.commdpi.com. β-Elemonic acid (β-EA) has demonstrated a capacity to modulate this pathway, leading to a suppression of its pro-cancerous effects nih.goveurekaselect.commagtechjournal.com. In preclinical studies involving human osteosarcoma (OS) cells, β-EA treatment was associated with a significant attenuation of Wnt/β-catenin signaling nih.gov. This attenuation was characterized by decreased levels of phosphorylated Akt (p-Akt(Ser473)) and phosphorylated Glycogen Synthase Kinase 3 beta (p-Gsk3β (Ser9)), key downstream effectors in the pathway nih.gov. Furthermore, β-EA treatment led to a reduction in the expression of Wnt/β-catenin target genes, including c-Myc and CyclinD1, and a decrease in the accumulation of β-catenin in the nucleus nih.gov. These molecular changes correlate with β-EA's observed anti-metastatic effects in OS cells nih.gov. Similar modulatory effects on the Wnt/β-catenin pathway have also been noted in the context of colon cancer research involving β-EA magtechjournal.com.

Table 1: Effect of β-Elemonic Acid on Wnt/β-catenin Pathway Components in Osteosarcoma Cells nih.gov

| Target Molecule | Effect of β-Elemonic Acid |

| p-Akt(Ser473) | Decreased |

| p-Gsk3β (Ser9) | Decreased |

| c-Myc | Decreased |

| CyclinD1 | Decreased |

| Nuclear β-catenin | Declined |

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

Endoplasmic Reticulum (ER) stress occurs when the ER's capacity to properly fold and process proteins is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular adaptive mechanism aimed at restoring ER homeostasis mdpi.com. Preclinical studies have identified β-Elemonic acid (β-EA) as an agent capable of inducing ER stress, thereby activating the UPR nih.govx-mol.net. This induction of ER stress is a significant mechanism through which β-EA exerts its cellular effects, including the promotion of apoptosis nih.gov.

PERK/eIF2α/ATF4/CHOP Activation

A key branch of the UPR, involving the PKR-like ER kinase (PERK), eukaryotic initiation factor 2 alpha (eIF2α), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP) pathway, is activated by ER stress nih.gov. Research indicates that β-Elemonic acid (β-EA) specifically activates this PERK/eIF2α/ATF4 axis nih.gov. Upon activation, this signaling cascade stimulates the expression of CHOP, a transcription factor that plays a critical role in mediating apoptosis under conditions of prolonged ER stress nih.govnih.gov. The activation of this specific UPR pathway by β-EA has been linked to the induction of apoptosis in cancer cells, contributing to its anti-tumor effects nih.gov.

Intracellular Calcium (Ca²⁺) Leakage and Apoptosis

The induction of ER stress by β-Elemonic acid (β-EA) is further associated with disruptions in intracellular calcium (Ca²⁺) homeostasis, specifically through Ca²⁺ leakage from ER stores nih.gov. Dysregulation of intracellular calcium levels, particularly ER calcium release, is a well-established trigger for apoptosis nih.govmdpi.com. This calcium leakage, stemming from β-EA-induced ER stress, contributes to the activation of pro-apoptotic signaling cascades, ultimately leading to caspase-dependent cell death nih.gov. The intricate relationship between ER stress, calcium signaling, and apoptosis highlights a critical mechanism of action for β-EA nih.govmdpi.comfrontiersin.org.

Prolyl Isomerase (Pin1) Inhibition

Prolyl Isomerase Pin1 is an enzyme that regulates the conformation and function of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction, making it a significant target in cancer therapy researchgate.netnih.govfrontiersin.org. Studies have reported that Elemonic acid itself acts as an inhibitor of Pin1 researchgate.net. Furthermore, synthetic derivatives based on the Elemonic acid scaffold have been developed, demonstrating significantly enhanced Pin1 inhibitory potency researchgate.netacs.org. These derivatives have exhibited potent inhibition with IC50 values in the micromolar range, indicating their efficacy in blocking Pin1's enzymatic activity researchgate.net.

Analytical Methodologies for Elemonic Acid Research

Quantitative and Qualitative Analysis in Complex Biological and Natural Product Samples

The analysis of elemonic acid in complex samples, such as plant extracts or biological fluids, presents challenges due to the presence of numerous interfering compounds. Qualitative analysis aims to confirm the presence of elemonic acid, while quantitative analysis determines its exact concentration. Advanced separation and detection techniques are essential for achieving the necessary selectivity and sensitivity.

Advanced Liquid Chromatography-Mass Spectrometry Techniques (e.g., UHPLC-MS/MS, LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its ultra-high-performance variant (UHPLC-MS/MS) are powerful tools for the analysis of elemonic acid due to their high sensitivity, selectivity, and ability to provide structural information. These techniques are particularly effective for analyzing complex biological and natural product samples.

UHPLC-MS/MS: This technique has been successfully developed and validated for the determination of β-elemonic acid in rat plasma and various tissues. In such applications, oleanolic acid is often used as an internal standard for accurate quantification nih.gov. The analysis typically employs a C18 analytical column and a mobile phase system consisting of water with an ammonia (B1221849) solution and acetonitrile (B52724). Detection is commonly performed using negative electrospray ionization in multiple reaction monitoring (MRM) mode, utilizing specific mass transitions (e.g., m/z 453.3 → 423.5 for β-elemonic acid) nih.gov. This method has demonstrated good linearity (r > 0.9934) in biological matrices nih.gov.

LC-MS/MS: LC-MS/MS is also widely used for the qualitative and quantitative analysis of acidic triterpenes, including β-elemonic acid, in botanical samples rsc.orgresearchgate.net. For instance, studies analyzing frankincense have identified β-elemonic acid using LC-MS with negative ion mode (ESI−/[M − H]−), typically detecting it at m/z 454.3451 rsc.org. The method involves sample preparation, often using 70% methanol (B129727) for extraction, and the use of external calibration curves with standards dissolved in the same solvent rsc.org. LC-MS/MS offers strong component identification capabilities, making it effective for separating and analyzing complex organic mixtures rsc.org.

Table 1: Identified Components in Frankincense using LC-MS/MS

| Compound Name | Molecular Formula | m/z (ESI−/[M − H]−) |

| β-Elemonic acid | C₃₀H₄₆O₃ | 454.3451 |

| 11-keto-β-boswellic acid | C₃₂H₄₆O₅ | 510.3349 |

| β-Elemolic acid | C₃₀H₄₆O₃ | 454.3609 |

| α-Boswellic acid | C₃₀H₄₈O₃ | 456.3609 |

| β-Boswellic acid | C₃₀H₄₈O₃ | 456.3609 |

| 3-O-acetyl-α-boswellic acid | C₃₂H₅₀O₄ | 512.3713 |

| 3-O-acetyl-β-boswellic acid | C₃₂H₅₀O₄ | 512.3713 |

| Acetyl-11-keto-β-boswellic acid | C₃₄H₅₀O₆ | 568.3609 |

Note: m/z values are indicative and may vary slightly depending on the specific mass spectrometer and ionization conditions.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with detectors like the Evaporative Light-Scattering Detector (ELSD) is a valuable technique for analyzing compounds that lack strong UV chromophores, such as elemonic acid. ELSD offers a near-universal response, making it suitable for a broad range of analytes.

HPLC-ELSD: This method has been employed for the analysis of β-elemonic acid (β-EA), demonstrating good precision and repeatability in repeated tests (RSDs of 1.12% and 0.91%) mdpi.comresearchgate.net. The method also showed satisfactory stability (RSD of 1.89%) and high recovery (99.24%) mdpi.com. HPLC-ELSD is recognized for its ability to analyze both chromophoric and non-chromophoric compounds, making it versatile for complex sample matrices sedere.com. It is particularly useful for analyzing compounds like fatty acids and sugars where UV detection is limited sedere.comlcms.czlcms.cz.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

GC-MS is utilized for the analysis of neutral triterpenes and has been employed for the quantification of compounds like α- and β-amyrin mdpi.com. For acidic triterpenes, such as those found in frankincense, GC-MS can provide qualitative and quantitative analyses, complementing LC-MS data rsc.orgresearchgate.net. The technique benefits from strong separation capabilities and high sensitivity for structural identification of unknown substances rsc.org. GC-MS analysis of frankincense has identified various components, including terpenes and esters, contributing to a comprehensive chemical profile rsc.orgresearchgate.net.

Thin Layer Chromatography (TLC) for Screening and Initial Separation

Thin Layer Chromatography (TLC) serves as a cost-effective and rapid method for screening samples and performing initial separations of compounds, including triterpenes like elemonic acid.

TLC is often used in the initial stages of research for structural elucidation and fractionation of natural products mdpi.comresearchgate.net. It involves spotting a sample on a stationary phase (e.g., silica (B1680970) gel) coated on a plate and developing it with a mobile phase. Visualization of separated spots can be achieved using UV light, iodine staining, or specific chemical stains savemyexams.comlibretexts.org. TLC can provide preliminary information about the presence and relative purity of compounds like β-elemonic acid before more advanced analytical techniques are applied mdpi.comresearchgate.net.

Capillary Electrophoresis and Supercritical Fluid Chromatography

Capillary Electrophoresis (CE): While not extensively detailed for elemonic acid specifically in the provided literature, CE is recognized as a separation method that can be coupled with detectors like MS for the analysis of various compounds, including boswellic acids tandfonline.com. CE offers high separation efficiency and requires minimal sample volumes.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers unique separation characteristics compared to GC and HPLC, making it suitable for analyzing thermally labile molecules and chiral compounds shimadzu.comnih.govwikipedia.org. SFC can provide efficient separations and is considered an environmentally friendly alternative to some HPLC methods due to the use of CO₂ shimadzu.com.

Method Validation Parameters (e.g., precision, repeatability, recovery, linearity)

Method validation is critical to ensure the reliability and accuracy of analytical results. Key parameters assessed include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness mdpi.comiupac.orgeuropa.eudemarcheiso17025.com.

Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a defined range. For β-elemonic acid, linearity has been reported with correlation coefficients (r²) as high as 0.9991 in HPLC-ELSD analysis mdpi.com and r > 0.9934 in UHPLC-MS/MS nih.gov. Validation typically involves analyzing a minimum of five concentration levels europa.eu.

Precision: Assesses the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation) demarcheiso17025.com. For β-elemonic acid, repeatability has been shown with relative standard deviations (RSDs) as low as 0.91% mdpi.com. Acceptance criteria for RSD are often set at ≤ 1-2% for drug substances or within defined limits for minor components demarcheiso17025.com.

Accuracy: Evaluates how close the measured value is to the true value. It can be assessed by analyzing samples with known added amounts of analyte or by comparing results to a well-characterized method europa.eu. Recovery studies for β-elemonic acid have shown high values, such as 99.24% mdpi.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy chromatographyonline.com. While specific LOD/LOQ values for elemonic acid are not universally cited across all methods, UHPLC-MS/MS methods are generally capable of achieving low ng/mL or ppb levels nih.gov.

Range: The interval between the upper and lower concentration levels for which the method has been validated to provide acceptable linearity, accuracy, and precision europa.eudemarcheiso17025.com. For example, a validation range of 0.1 to 10 mg/L has been used mdpi.com.

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, mobile phase composition), ensuring reliability during routine use europa.eudemarcheiso17025.comchromatographyonline.com.

Table 2: Method Validation Parameters for β-Elemonic Acid Analysis

| Parameter | Method Used | Value/Description | Reference(s) |

| Linearity | HPLC-ELSD | y = 1.5803x + 7.6082, r² = 0.9991 | mdpi.com |

| UHPLC-MS/MS | Good linearity (r > 0.9934) | nih.gov | |

| Precision | HPLC-ELSD | Repeatability: 1.12% RSD, 0.91% RSD (repeated tests) | mdpi.com |

| Accuracy | HPLC-ELSD | Recovery: 99.24% | mdpi.com |

| Stability | HPLC-ELSD | 1.89% RSD (within 24 h) | mdpi.com |

| Validation Range | GC-MS | 0.1 to 10 mg/L | mdpi.com |

| Acceptance Criteria | GC-MS | Back-calculated concentrations within ±15% of nominal value (±20% for LLOQ) | mdpi.com |

| Sensitivity | UHPLC-MS/MS | Capable of detecting β-elemonic acid in rat plasma and tissues | nih.gov |

In Vitro Cellular Assays for Biological Activity Evaluation

In vitro cellular assays are critical for evaluating the biological effects of compounds like Elemonic acid at the cellular level. These assays provide quantitative data on various cellular processes, offering insights into the compound's potential therapeutic or cytotoxic activities.

Cell Viability and Proliferation Assays (e.g., MTT Assay, Colony Formation Assay)

Studies have employed MTT assays to assess the cytotoxic effects of Elemonic acid on cancer cell lines. For instance, in human non-small cell lung cancer (NSCLC) A549 cells, Elemonic acid demonstrated potent cytotoxic effects in a dose-dependent manner, with an IC50 value of 6.92 ± 0.83 μM following a 24-hour exposure spandidos-publications.comcaymanchem.com. Similarly, Elemonic acid inhibited the proliferation of colorectal cancer (CRC) cell lines SW480, HCT116, and HT29, with IC50 values of 10.0 μg/ml, 10.8 μg/ml, and 12.1 μg/ml, respectively, after 24 hours of treatment. Notably, the normal colorectal cell line NCM460 showed less sensitivity to Elemonic acid, with an IC50 of 18.8 μg/ml nih.gov.

The colony formation assay, a measure of long-term cell proliferation and survival, also revealed that Elemonic acid suppressed the colony formation of SW480 cells in a concentration-dependent manner nih.gov.

Table 1: Cell Viability and Proliferation Assay Results for Elemonic Acid

| Cell Line | Assay Type | IC50 Value (μM or μg/ml) | Treatment Duration | Reference |

| A549 | MTT Assay | 6.92 ± 0.83 μM | 24 h | spandidos-publications.comcaymanchem.com |

| SW480 | MTT Assay | 10.0 μg/ml | 24 h | nih.gov |

| HCT116 | MTT Assay | 10.8 μg/ml | 24 h | nih.gov |

| HT29 | MTT Assay | 12.1 μg/ml | 24 h | nih.gov |

| NCM460 | MTT Assay | 18.8 μg/ml | 24 h | nih.gov |

| SW480 | Colony Formation Assay | Concentration-dependent inhibition | 10 days | nih.gov |

Apoptosis Detection Methods (e.g., Annexin V Staining, Flow Cytometry)

Apoptosis, or programmed cell death, is a critical cellular process often induced by anti-cancer agents. Elemonic acid has been shown to induce apoptosis in various cancer cell lines. In A549 cells, Annexin V staining indicated that Elemonic acid-induced cell death was apoptotic, characterized by phosphatidylserine (B164497) exposure on the cell surface spandidos-publications.comnih.gov. Flow cytometry analysis using Annexin V-FITC/PI double staining revealed a dose-dependent increase in the percentage of apoptotic cells. For example, treatment with 7.5, 15, and 30 µg/ml of a related compound, FPOA, resulted in 3.12%, 6.18%, and 32.28% apoptotic cells, respectively, compared to 3.00% in control cells nih.gov. In colorectal cancer cells, Elemonic acid also induced cell death, with Annexin V and PI staining suggesting a non-apoptotic mechanism at higher concentrations, potentially indicating ferroptosis nih.gov.

Table 2: Apoptosis Induction by Elemonic Acid (Representative Data)

| Cell Line | Treatment Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) | Reference |

| A549 | 10 μM | Data not specified | Data not specified | Data not specified | spandidos-publications.comnih.gov |

| HeLa | 7.5 μg/ml (FPOA) | ~3.12% | Data not specified | Data not specified | nih.gov |

| HeLa | 15 μg/ml (FPOA) | ~6.18% | Data not specified | Data not specified | nih.gov |

| HeLa | 30 μg/ml (FPOA) | ~32.28% | Data not specified | Data not specified | nih.gov |

| SW480 | High concentration | Non-apoptotic cell death | Non-apoptotic cell death | Non-apoptotic cell death | nih.gov |

Note: Data for Elemonic acid specifically on apoptosis percentages are limited in the provided snippets. FPOA data is included as a related example.

Cell Cycle Analysis (e.g., Propidium Iodide Method, Flow Cytometry)

Table 3: Cell Cycle Distribution Analysis of Elemonic Acid Treatment

| Cell Line | Treatment (μM or μg/ml) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) | Reference |

| A549 | Control | 76.99 ± 0.60 | 6.92 ± 0.43 | 13.48 ± 0.17 | Not specified | spandidos-publications.com |

| A549 | 20 μM | 58.01 ± 3.51 | 10.33 ± 0.36 | 15.33 ± 0.70 | Not specified | spandidos-publications.com |

| SW480 | 20 μg/ml | Not specified | Not specified | Not specified | Increased | nih.gov |

Intracellular Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA Assay)

Reactive oxygen species (ROS) play a dual role in cellular processes, but excessive ROS can lead to oxidative stress and cell damage. The DCFH-DA assay is a common method for detecting intracellular ROS. Research indicates that Elemonic acid can induce ROS production in cancer cells. In A549 lung cancer cells, Elemonic acid treatment led to an increase in ROS levels, contributing to oxidative injury and cell death spandidos-publications.comnih.gov. This activation of ROS activity was identified as one of the mechanisms by which Elemonic acid exerts its anticancer effects spandidos-publications.comnih.gov.

Protein Expression and Phosphorylation Analysis (e.g., Western Blot)

Western blot analysis is used to quantify the levels of specific proteins, including those involved in cell signaling, proliferation, and apoptosis. Studies on Elemonic acid have utilized Western blotting to investigate its impact on key protein pathways. For instance, Elemonic acid was found to inhibit the phosphorylation of p42/44, JNK, and p38 MAPK signaling pathways in A549 cells spandidos-publications.comcaymanchem.comnih.gov. Additionally, it influenced apoptosis-related proteins by downregulating Bcl-2 expression and upregulating Bax expression spandidos-publications.comnih.gov. In colorectal cancer, Elemonic acid was observed to downregulate CDK1, CDK6, and CDC20 at low concentrations, affecting the cell cycle, and at high concentrations, it modulated proteins involved in ferroptosis, such as downregulating ferritin (FTL) and upregulating transferrin (TF), ferroxidase (CP), and acyl-CoA synthetase long-chain family member 4 (ACSL4) nih.gov.

Table 4: Protein Expression Changes Induced by Elemonic Acid (Western Blot)

| Protein/Pathway | Effect of Elemonic Acid | Cell Line | Reference |

| p42/44 MAPK | Inhibited phosphorylation | A549 | spandidos-publications.comcaymanchem.comnih.gov |

| JNK MAPK | Inhibited phosphorylation | A549 | spandidos-publications.comcaymanchem.comnih.gov |

| p38 MAPK | Inhibited phosphorylation | A549 | spandidos-publications.comcaymanchem.comnih.gov |

| Bcl-2 | Downregulated expression | A549 | spandidos-publications.comnih.gov |

| Bax | Upregulated expression | A549 | spandidos-publications.comnih.gov |

| CDK1 | Downregulated expression | SW480 | nih.govnih.gov |

| CDK6 | Downregulated expression | SW480 | nih.govnih.gov |

| CDC20 | Downregulated expression | SW480 | nih.govnih.gov |

| Ferritin (FTL) | Downregulated expression | SW480 | nih.govnih.gov |

| Transferrin (TF) | Upregulated expression | SW480 | nih.govnih.gov |

| Ferroportin (CP) | Upregulated expression | SW480 | nih.govnih.gov |

| ACSL4 | Upregulated expression | SW480 | nih.govnih.gov |

| COX-2 | Increased expression | A549 | spandidos-publications.comnih.gov |

Proteomic Approaches for Mechanistic Elucidation

Proteomic approaches, such as quantitative proteomics using Tandem Mass Tag (TMT) labeling, offer a broad, unbiased view of cellular changes in response to a compound. These methods can identify numerous proteins affected by Elemonic acid, providing comprehensive insights into its molecular mechanisms of action.

A TMT-based quantitative proteomic analysis of colorectal cancer cells treated with Elemonic acid revealed significant alterations in protein expression. Compared to control groups, 495 proteins were decreased and 375 proteins were increased in the Elemonic acid-treated group frontiersin.orgresearchgate.net. Functional annotation indicated that Elemonic acid primarily targets mitochondria, affecting mitochondrial-related bioprocesses, including translational termination, translational elongation, and gene expression frontiersin.orgresearchgate.net. Specifically, Elemonic acid was found to attenuate the translation of 54 mitochondrial ribosome proteins, many of which are upregulated in clinical CRC patients nih.govnih.govfrontiersin.orgresearchgate.net. This targeting of mitochondrial proteins suggests that mitochondria may be a dominant organelle affected by Elemonic acid, leading to diminished mitochondrial membrane potential nih.govfrontiersin.org.

Furthermore, proteomic analysis in CRC cells highlighted pathways related to cell cycle regulation and ferroptosis. At lower concentrations, Elemonic acid repressed the cell cycle by downregulating proteins like CDK1, CDK6, and CDC20. At higher concentrations, it induced a non-apoptotic cell death mechanism, ferroptosis, by downregulating ferritin (FTL) and upregulating transferrin (TF), ferroxidase (CP), and acyl-CoA synthetase long-chain family member 4 (ACSL4) nih.govnih.gov. These proteomic findings provide a panoramic view of Elemonic acid's multifaceted mechanisms against cancer, targeting mitochondrial function, cell cycle control, and specific cell death pathways.

Table 5: Summary of Proteomic Findings for Elemonic Acid

| Analysis Type | Key Findings | Affected Pathways/Processes | Reference |

| TMT-Based Quantitative Proteomics | 495 proteins decreased, 375 proteins increased in EA-treated cells. | Mitochondrial function, translation, gene expression | frontiersin.orgresearchgate.net |

| Mitochondrial Targeting | Attenuates translation of 54 mitochondrial ribosome proteins. Diminishes mitochondrial membrane potential. | Mitochondrial biogenesis, protein synthesis | nih.govfrontiersin.org |

| Cell Cycle Regulation (Low Conc.) | Downregulates CDK1, CDK6, CDC20. | Cell cycle progression (S and G2 phases) | nih.govnih.gov |

| Ferroptosis Induction (High Conc.) | Downregulates FTL; Upregulates TF, CP, ACSL4. | Ferroptosis pathway, iron metabolism | nih.govnih.gov |

| General Protein Alterations | Sub-cellular localization analysis showed alterations in mitochondrial and nuclear proteins. Volcano plot indicated changes in specific protein groups. | Mitochondrial ribosomal proteins, cell cycle-related proteins, ferroptosis-related proteins | researchgate.net |

List of Compounds Mentioned:

β-Elemonic Acid (EA)

Propidium Iodide (PI)

Annexin V

FITC (Fluorescein Isothiocyanate)

DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate)

DCF (2',7'-Dichlorofluorescein)

Bcl-2

Bax

CDK1 (Cyclin-Dependent Kinase 1)

CDK6 (Cyclin-Dependent Kinase 6)

CDC20 (Cell Division Cycle 20)

Ferritin (FTL)

Transferrin (TF)

Ferroxidase (CP)

Acyl-CoA synthetase long-chain family member 4 (ACSL4)

MAPK (Mitogen-Activated Protein Kinase)

JNK (c-Jun N-terminal kinase)

p38 MAPK

COX-2 (Cyclooxygenase-2)

7-AAD (7-Amino-Actinomycin)

FPOA (3-acetoxylanosta-8,24-dien-21-oic acid)

Calcein AM

AKBA (Acetyl-11-keto-β-boswellic acid)

Future Research Trajectories and Academic Outlook for Elemonic Acid

Comprehensive Elucidation of Underexplored Biological Activities and Mechanisms

Despite established anti-cancer effects against lung, prostate, and colorectal cancer cell lines, and its known modulation of pathways such as MAPK, JAK/STAT, and NF-κB frontiersin.orgcaymanchem.commdpi.comphysiology.org, a comprehensive understanding of elemonic acid's full biological repertoire is still developing. Future research should aim to systematically uncover and characterize its activities beyond these well-documented areas. This includes investigating its potential in other cancer types, as well as its effects on cellular processes such as migration, invasion, and metastasis, which are critical for disease progression. Furthermore, while its anti-inflammatory properties are recognized, the precise molecular targets and signaling cascades responsible for these effects, beyond COX-2 induction and modulation of specific cytokines like TNF-α and IL-6 researchgate.net, require more detailed investigation. The mechanism by which elemonic acid inhibits prolyl endopeptidase also warrants deeper exploration to understand its full therapeutic scope.

Targeted Development of Elemonic Acid Derivatives with Enhanced Specificity and Potency

The synthesis of elemonic acid derivatives has shown promise, particularly in the development of Pin1 inhibitors, where specific modifications, such as the introduction of an acidic group, have led to significantly enhanced inhibitory activity researchgate.netnih.gov. This success highlights the potential for rational drug design to optimize elemonic acid's therapeutic profile. Future research should focus on designing and synthesizing novel derivatives with increased specificity for particular cancer cell types or inflammatory pathways. Strategies could include structural modifications aimed at improving binding affinity to key molecular targets, enhancing cellular uptake, or modulating pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the development of derivatives with superior potency and a reduced likelihood of off-target effects.

Integration of Multi-Omics Data for Systems-Level Understanding of Elemonic Acid Effects

The complexity of biological systems necessitates a holistic approach to understanding the multifaceted effects of compounds like elemonic acid. While proteomic analysis has begun to reveal its impact on mitochondrial-related bioprocesses in colorectal cancer frontiersin.org, and metabolic profiling has identified it as a potential biomarker in IgA nephropathy nih.gov, the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful avenue for a systems-level understanding. Future research should employ integrated multi-omics strategies to comprehensively map the cellular and molecular responses to elemonic acid. Such approaches can uncover novel pathways, identify key regulatory nodes, and provide a deeper insight into its mechanisms of action, thereby facilitating the discovery of new therapeutic targets and biomarkers.

Advanced Metabolic Profiling and Pathway Analysis in Biological Systems

Understanding the metabolic fate and pathway involvement of elemonic acid is crucial for elucidating its bioavailability, efficacy, and potential drug interactions. Current research has identified elemonic acid within metabolic profiles of certain disease states nih.govmdpi.com, but detailed studies on its own metabolism are limited. Advanced metabolic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), coupled with stable isotope labeling and flux analysis, are needed to comprehensively map its metabolic transformations in various biological matrices, including plasma, tissues, and cellular environments. This research will help in identifying potential active metabolites and understanding its role in key metabolic pathways relevant to its therapeutic actions, such as energy metabolism and lipid regulation.

Development of Standardized Global Analytical and Isolation Protocols

For elemonic acid to transition from a research compound to a potential therapeutic agent, the establishment of standardized and robust analytical and isolation protocols is paramount. While methods like UHPLC-MS/MS are being developed for its determination in biological samples researchgate.netresearchgate.net, and isolation from natural sources like Boswellia species is described caymanchem.comresearchgate.netresearchgate.netmedchemexpress.comajpaonline.com, these processes often lack global standardization. Future research should focus on developing and validating highly sensitive, specific, and reproducible analytical methods that can accurately quantify elemonic acid in diverse matrices, including plant extracts and biological fluids. Concurrently, optimizing and standardizing isolation and purification techniques will ensure the consistent availability of high-purity elemonic acid for research and potential pharmaceutical development, thereby facilitating comparability across studies.

Expansion of Mechanistic Studies into Diverse Preclinical Disease Models

Current mechanistic studies on elemonic acid have primarily focused on cancer cell lines and specific inflammatory models frontiersin.orgcaymanchem.commdpi.comresearchgate.net. To fully assess its therapeutic potential, it is essential to expand these investigations into a broader spectrum of preclinical disease models. This includes exploring its efficacy and mechanisms in other cancer types (e.g., breast, liver, pancreatic cancer), as well as in models of neurodegenerative diseases, autoimmune disorders, and metabolic syndromes where inflammation and aberrant cell proliferation are key pathological features. Such studies will provide critical insights into the compound's broader applicability and its specific molecular interactions within the complex pathophysiology of various diseases.

常见问题

Q. What experimental models are recommended for evaluating β-Elemonic acid’s anti-inflammatory activity?

Methodology :

- In vitro : Use LPS-stimulated macrophages (e.g., RAW 264.7 cells) to assess cytokine production (e.g., TNF-α, IL-6) via ELISA and Western blot for COX-2 expression .

- In vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) with β-Elemonic acid administered intraperitoneally. Measure inflammatory markers in serum and tissue homogenates .

- Key metrics : Protein density changes for GM-CSF, RANTES, and TIMP-1 via Western blot (refer to Figure 1C in for baseline data) .

Q. How can researchers design experiments to evaluate β-Elemonic acid’s pro-apoptotic effects in cancer cells?

Methodology :